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molecular formula C6H8Cl2N4 B8627093 1H-Pyrazolo[3,4-b]pyridin-4-amine dihydrochloride

1H-Pyrazolo[3,4-b]pyridin-4-amine dihydrochloride

Cat. No. B8627093
M. Wt: 207.06 g/mol
InChI Key: CZWDWOBFHGGKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05478838

Procedure details

A solution (40 ml) of 4-azido-1-benzyl-1H-pyrazolo[3,4-b]pyridine (2.7 g), 10% palladium hydroxide carbon (1.0 g) and 15% hydrochloric acid-methanol (1 ml) in methanol was stirred in an autoclave at initial hydrogen pressure of 10 atm and at 40°-50° C. for 5 hours. After completion of the reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure to give crystals. Recrystallization from methanol-ethyl acetate gave 1.9 g of 4-amino-1H-pyrazolo[3,4-b]pyridine dihydrochloride.
Name
4-azido-1-benzyl-1H-pyrazolo[3,4-b]pyridine
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[N:10](CC3C=CC=CC=3)[N:11]=[CH:12][C:5]=12)=[N+]=[N-].[ClH:20].CO.[H][H]>CO.[C+4].[OH-].[Pd+2].[OH-].[OH-].[OH-].[OH-].[OH-]>[ClH:20].[ClH:20].[NH2:1][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][N:11]=[CH:12][C:5]=12 |f:1.2,5.6.7.8.9.10.11.12,13.14.15|

Inputs

Step One
Name
4-azido-1-benzyl-1H-pyrazolo[3,4-b]pyridine
Quantity
40 mL
Type
reactant
Smiles
N(=[N+]=[N-])C1=C2C(=NC=C1)N(N=C2)CC2=CC=CC=C2
Name
Quantity
1 mL
Type
reactant
Smiles
Cl.CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[C+4].[OH-].[Pd+2].[OH-].[OH-].[OH-].[OH-].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC1=C2C(=NC=C1)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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